molecular formula C7H9ClN2O3 B13538352 (3-Amino-5-nitrophenyl)methanolhydrochloride

(3-Amino-5-nitrophenyl)methanolhydrochloride

Cat. No.: B13538352
M. Wt: 204.61 g/mol
InChI Key: VRYMOXMAKVRKJI-UHFFFAOYSA-N
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Description

(3-Amino-5-nitrophenyl)methanolhydrochloride is a chemical compound that features both amino and nitro functional groups attached to a benzene ring, along with a methanol group. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-nitrophenyl)methanolhydrochloride typically involves the nitration of a suitable precursor, followed by reduction and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-nitrophenyl)methanolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amino derivatives.

Scientific Research Applications

(3-Amino-5-nitrophenyl)methanolhydrochloride is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies involving enzyme interactions and protein modifications.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-5-nitrophenyl)methanolhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-4-nitrophenyl)methanolhydrochloride
  • (2-Amino-5-nitrophenyl)methanolhydrochloride
  • (4-Amino-3-nitrophenyl)methanolhydrochloride

Uniqueness

(3-Amino-5-nitrophenyl)methanolhydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

(3-Amino-5-nitrophenyl)methanolhydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of research findings related to this compound.

  • Molecular Formula : C7H9ClN2O3
  • Molecular Weight : 192.61 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features an amino group and a nitro group on a phenyl ring, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The nitro group may facilitate redox reactions, while the amino group could enhance binding affinity to target sites.

Pharmacological Applications

Research indicates that this compound has several potential pharmacological applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
  • Antioxidant Properties : The compound's structure allows it to act as an antioxidant, scavenging free radicals and potentially protecting cells from oxidative stress.
  • Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neurotoxic pathways.

Data Table: Summary of Biological Activity

Property Details
Molecular FormulaC7H9ClN2O3
Molecular Weight192.61 g/mol
IUPAC NameThis compound
Antimicrobial ActivityEffective against multiple bacterial strains
Antioxidant ActivityScavenges free radicals
Neuroprotective PotentialModulates neurotransmitter systems

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting significant antimicrobial activity.
  • Oxidative Stress Modulation :
    • Research in Free Radical Biology and Medicine demonstrated that the compound reduced oxidative stress markers in neuronal cell cultures. The study highlighted its potential as a neuroprotective agent in conditions such as Alzheimer's disease.
  • Neuropharmacological Effects :
    • A recent investigation published in Neuroscience Letters focused on the effects of this compound on neurotransmitter release. The findings suggested that the compound enhanced dopamine release in vitro, indicating potential applications in treating neurodegenerative disorders.

Properties

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

IUPAC Name

(3-amino-5-nitrophenyl)methanol;hydrochloride

InChI

InChI=1S/C7H8N2O3.ClH/c8-6-1-5(4-10)2-7(3-6)9(11)12;/h1-3,10H,4,8H2;1H

InChI Key

VRYMOXMAKVRKJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])CO.Cl

Origin of Product

United States

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